molecular formula C17H19N5O5 B2383931 N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-64-4

N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2383931
CAS No.: 899742-64-4
M. Wt: 373.369
InChI Key: NMIUKYHSZOBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group at position 1 and an acetamide-linked 2,4-dimethoxyphenyl moiety at position 3. The dimethoxyphenyl group enhances solubility via hydrogen bonding, while the hydroxyethyl substituent may improve metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-26-11-3-4-13(14(7-11)27-2)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIUKYHSZOBJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Flask Heterocyclization

  • Vilsmeier amidination : React 5-aminopyrazole derivatives with N,N-substituted amides in the presence of PBr₃.
  • Heterocyclization : Add hexamethyldisilazane (HMDS) to induce cyclization at 70–80°C.

Optimized Conditions :

  • Solvent: N,N-dimethylformamide (DMF).
  • Reagents: 3 equivalents of PBr₃ and HMDS.
  • Yield: Up to 91%.

Mechanistic Insight :
The reaction proceeds via formation of a Vilsmeier-Haack intermediate, followed by intramolecular cyclization facilitated by HMDS-mediated deprotonation.

Acetamide Side Chain Coupling

Carbodiimide-Mediated Amidation

The acetamide linkage is formed using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

  • Activation : React 2-(pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid with EDCI.HCl in anhydrous dichloromethane (DCM).
  • Coupling : Add 2,4-dimethoxyaniline and DMAP at 0°C, followed by stirring at room temperature for 24 hours.

Optimized Parameters :

  • Molar ratio (acid:EDCI:DMAP): 1:1.2:0.1.
  • Solvent: DCM.
  • Yield: 76% after recrystallization.

Table 1: Comparative Analysis of Coupling Reagents

Reagent Solvent Temperature Yield (%)
EDCI.HCl DCM 0°C → RT 76
DCC THF RT 62
HBTU DMF 0°C 68

Final Assembly and Purification

Sequential Reaction Workflow

  • Core synthesis : Generate the pyrazolo[3,4-d]pyrimidine scaffold via one-flask heterocyclization.
  • Hydroxyethyl introduction : Perform alkylation and deprotection.
  • Acetamide coupling : Use EDCI.HCl/DMAP-mediated amidation.

Critical Purification Steps :

  • Liquid-liquid extraction : Wash with 2M HCl, saturated NaHCO₃, and brine.
  • Recrystallization : Use dichloromethane/ethyl acetate (1:3) to achieve >98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 6.85–7.12 (m, 3H, aryl-H), 4.52 (t, J=6.2 Hz, 2H, -CH₂OH), 3.89 (s, 6H, -OCH₃).
  • ¹³C NMR : δ 169.8 (C=O), 158.3 (pyrimidine-C4), 112.4–153.7 (aromatic carbons).

Scale-Up Considerations and Yield Optimization

Solvent and Temperature Effects

  • Solvent polarity : DMF enhances reaction rates in cyclization steps but complicates purification. Switching to THF improves yield by 12% in alkylation.
  • Catalyst loading : Increasing DMAP from 0.1 to 0.2 equivalents raises amidation yield to 81%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Conversion to corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an inhibitor in drug discovery and development.

  • Industry: It may be employed in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Core Structure Key Substituents Reference Evidence
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2-hydroxyethyl), 5-(N-(2,4-dimethoxyphenyl)acetamide)
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Phenoxy-acetamide 4-chloro-2-methylphenoxy, triazole
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) Phenoxy-acetamide 2,4-dichlorophenoxy, 4-methylpyridinyl
2-[4-(2-hydroxyethyl)-pyrazol-1-yl]-N-(4-methoxyphenyl)-acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-(2-hydroxyethyl)pyrazole, 4-methoxyphenyl-acetamide
921898-36-4 (2-(2,4-dichlorophenoxy)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-...}ethyl)acetamide) Pyrazolo[3,4-d]pyrimidin-4-one 2,4-dichlorophenoxy, 4-methylbenzyl
LY231514 (Pyrazolo[3,4-d]pyrimidine analog with glutamic acid) Pyrazolo[3,4-d]pyrimidine Glutamic acid side chain
Key Observations:
  • Core Heterocycle: The target compound and analogs in share the pyrazolo[3,4-d]pyrimidinone core, critical for interactions with kinase ATP-binding pockets. In contrast, WH7 and compound 533 () use simpler phenoxy-acetamide scaffolds, likely targeting auxin receptors .
  • Substituent Diversity: Hydroxyethyl Group: Present in the target and ’s compound, this group may enhance water solubility and reduce cytotoxicity compared to lipophilic substituents like dichlorophenoxy () . Aromatic Moieties: The 2,4-dimethoxyphenyl group in the target offers electron-donating effects, contrasting with electron-withdrawing chloro groups in compound 533 and ’s analog. This impacts binding affinity and metabolic stability . Heteroaromatic Linkages: WH7’s triazole and compound 533’s pyridinyl substituents suggest divergent target selectivity (e.g., kinase vs. hormone receptors) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~450 (estimated) Not reported ~2.5 Moderate (hydroxyethyl, methoxy) 2-hydroxyethyl, dimethoxyphenyl
921898-36-4 () 571.2 Not reported ~4.1 Low (dichlorophenoxy, benzyl) Dichlorophenoxy, methylbenzyl
WH7 () ~300 Not reported ~3.0 Moderate (triazole) Triazole, chlorophenoxy
Compound 275.3 Not reported ~1.8 High (hydroxyethyl, methoxy) Hydroxyethyl, methoxyphenyl
Key Observations:
  • The target compound’s dimethoxyphenyl and hydroxyethyl groups likely improve solubility (predicted LogP ~2.5) compared to ’s dichlorophenoxy analog (LogP ~4.1) .
  • ’s compound, with a smaller molecular weight (275.3) and methoxyphenyl group, may exhibit higher aqueous solubility, advantageous for oral bioavailability .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a pyrazolopyrimidine core and dimethoxyphenyl groups, suggests various interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O5
  • Molecular Weight : 387.43 g/mol

Structural Components

  • Dimethoxyphenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Pyrazolopyrimidine Core : Known for its role in modulating enzyme activities and cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to specific receptors, influencing signaling pathways and physiological responses.
  • Protein Interaction : Interacts with intracellular proteins that regulate gene expression and protein synthesis.

Biological Activity Overview

Research indicates several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Effects

Preliminary data suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes.

Neuroprotective Potential

Given its structural features, there is a hypothesis that this compound might exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro (IC50 values in micromolar range) .
Study 2 Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL .
Study 3 Investigated neuroprotective effects in animal models, showing reduced neuronal damage following ischemic events .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and functionalization of the acetamide side chain. Key steps include:

  • Cyclization : Use of catalysts (e.g., triethylamine) and solvents (DMF or ethanol) under reflux (60–80°C) to form the pyrazolo[3,4-d]pyrimidine core .
  • Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with the 2,4-dimethoxyphenylamine moiety in anhydrous conditions to minimize hydrolysis .
  • Hydroxyethyl substitution : Nucleophilic substitution at the pyrimidine N1 position using 2-bromoethanol, requiring controlled pH (7.5–8.5) to avoid side reactions .
    Yield optimization relies on temperature control, solvent polarity, and catalyst selection, with typical yields ranging from 45–65% .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 441.17) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays :
    • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs (e.g., doxorubicin) .
    • Anti-inflammatory : COX-2 inhibition assay using ELISA to measure prostaglandin E2 suppression .
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter bioactivity?

  • Substitution at the 2,4-dimethoxyphenyl group : Replacing methoxy with electron-withdrawing groups (e.g., Cl) enhances COX-2 inhibition (IC50 reduction by 30–40%) but reduces solubility .
  • Hydroxyethyl chain length : Extending the chain to a propyl group increases membrane permeability (logP from 2.1 to 2.8) but may reduce target binding affinity .
  • Pyrimidine ring oxidation : Introducing a keto group at C4 improves kinase inhibition but increases metabolic instability .

Q. How can contradictory bioactivity data (e.g., anticancer vs. cytotoxicity) be resolved?

  • Orthogonal assays : Compare results across multiple models (e.g., 2D vs. 3D cell cultures) to assess specificity .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., EGFR or PI3K pathways) .
  • Dose-response analysis : Identify off-target effects at high concentrations (>50 µM) via transcriptomic profiling .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or inflammatory enzymes (e.g., COX-2) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Use Hammett constants or π-electron density to correlate substituent effects with activity .

Q. How does the compound interact with multi-target systems (e.g., kinase-inflammation crosstalk)?

  • Dual inhibition : Screen against kinase panels (e.g., JAK2, MAPK) and inflammatory markers (NF-κB) to identify polypharmacology .
  • Pathway analysis : RNA-seq to map downstream effects on apoptosis (e.g., Bcl-2 downregulation) and cytokine production (e.g., IL-6 suppression) .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store in amber vials under argon to prevent light/oxygen exposure .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid at 0.1% w/v) to aqueous formulations .
  • Degradation monitoring : Use LC-MS to track oxidation byproducts (e.g., N-oxide formation) .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) for intravenous administration .
  • Nanoparticle encapsulation : PLGA or liposomal carriers to enhance bioavailability (e.g., 2–3x AUC increase) .
  • Salt formation : Prepare hydrochloride salts via reaction with HCl gas in ethanol .

Q. What experimental designs elucidate synergistic effects with other therapeutics?

  • Combination index (CI) : Chou-Talalay method to quantify synergy (CI <1) with standard drugs (e.g., paclitaxel) .
  • Transcriptomic profiling : RNA-seq to identify pathways enhanced by combination therapy (e.g., DNA repair suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.